Comparative Affinity of Orthanilamide for the Gastric Pathogen Helicobacter pylori Carbonic Anhydrase (hpCA)
Against the H. pylori alpha-carbonic anhydrase (hpCA), orthanilamide demonstrates a distinct potency advantage compared to the class of simple 4-substituted benzenesulfonamides and exhibits activity that rivals or exceeds several clinically used CA inhibitors. In a direct head-to-head study, orthanilamide was found to be a more potent hpCA inhibitor than dorzolamide and other 4-substituted benzenesulfonamides, and it outperformed clinically used drugs including ethoxzolamide, dichlorophenamide, brinzolamide, topiramate, and zonisamide [1].
| Evidence Dimension | Inhibition constant (KI) against hpCA |
|---|---|
| Target Compound Data | KI in the range of 310-562 nM |
| Comparator Or Baseline | Simple 4-substituted benzenesulfonamides: KI in the range of 830-4,310 nM; Clinically used CAls (methazolamide, ethoxzolamide, dichlorophenamide, brinzolamide, topiramate, zonisamide): KI in the range of 124-287 nM |
| Quantified Difference | Orthanilamide is 2.7x - 13.9x more potent than 4-substituted benzenesulfonamides. It is more potent than six clinically used CA inhibitors. |
| Conditions | In vitro enzymatic assay using a carboxyterminal truncated form of the α-CA from H. pylori (hpCA), employing a stopped-flow CO₂ hydration assay. |
Why This Matters
This specific potency profile against a bacterial CA target makes orthanilamide a crucial positive control and structural benchmark for anti-H. pylori drug discovery, distinguishing it from both simple analogs and established drugs that show weaker activity.
- [1] Nishimori I, Vullo D, Minakuchi T, et al. Carbonic anhydrase inhibitors: cloning and sulfonamide inhibition studies of a carboxyterminal truncated alpha-carbonic anhydrase from Helicobacter pylori. Bioorg Med Chem Lett. 2006;16(8):2182-2188. View Source
